molecular formula C14H14F3N5O B2454420 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 1465404-69-6

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No.: B2454420
CAS No.: 1465404-69-6
M. Wt: 325.295
InChI Key: NBCIDPDOOZAQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone” is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a piperidine ring, and a pyridine ring . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.


Synthesis Analysis

While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized through various methods. For instance, substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed and synthesized for their in vitro cytotoxic activity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The 1,2,3-triazole ring, in particular, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Corrosion Inhibition

One notable application of triazole derivatives, closely related to the chemical structure , is as corrosion inhibitors for mild steel in acidic mediums. Compounds like PTM, which share a similar triazole core, have been found effective in preventing corrosion, likely due to their ability to adsorb onto metal surfaces through interactions with nitrogen atoms or by accepting electrons from the metal. This protective layer significantly enhances the durability of metals against corrosive environments (Ma et al., 2017).

Anticancer and Antimicrobial Agents

Derivatives incorporating triazole along with other heterocyclic structures, similar to the compound , have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. These compounds have shown promising biological activities against various cancer cell lines and pathogenic strains, indicating their potential in medical therapeutics. The structural incorporation of triazole and pyridine rings is crucial for their bioactivity, suggesting the significance of compounds with such motifs in drug discovery (Katariya et al., 2021).

Histamine H3 Receptor Antagonists

Compounds featuring a heterocyclic core similar to the specified chemical structure have been explored for their affinity towards the human histamine H3 receptor, with several showing significant antagonistic activity. This implies the utility of such compounds in the development of therapeutics targeting disorders associated with the histamine H3 receptor, such as sleep disorders and cognitive deficits (Swanson et al., 2009).

Structural and Molecular Analysis

The synthesis and characterization of compounds with structural elements similar to the given chemical, such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, have contributed to the understanding of molecular interactions in solid states. Such studies provide insights into the conformational preferences and intermolecular interactions of heterocyclic compounds, which are crucial for their biological activities and material properties (Prasad et al., 2018).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its potential biological activities .

Properties

IUPAC Name

[4-(triazol-1-yl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5O/c15-14(16,17)12-2-1-10(9-18-12)13(23)21-6-3-11(4-7-21)22-8-5-19-20-22/h1-2,5,8-9,11H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCIDPDOOZAQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.